8,8-Difluoro-2-azaspiro[4.5]decan-3-one
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Overview
Description
8,8-Difluoro-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C9H13F2NO. It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with fluorinating agents to introduce the fluorine atoms at the desired positions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
8,8-Difluoro-2-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8,8-Difluoro-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the carbonyl group.
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring system.
3,3-Difluoro-4-hydroxy-8-oxa-1-azaspiro[4.5]decan-2-one: Contains both fluorine and hydroxyl groups.
Uniqueness: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a carbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWNSLRJWOZJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)NC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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